![molecular formula C12H11BrN4S B12530252 N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea CAS No. 835629-71-5](/img/structure/B12530252.png)
N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 5-bromopyridine-2-amine with pyridine-2-carbaldehyde in the presence of thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives of the thiourea moiety.
Reduction: Pyridine derivatives with reduced bromine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring and thiourea moiety could play a role in binding to these targets, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Chloropyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea
- N-(5-Fluoropyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea
- N-(5-Iodopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea
Uniqueness
N-(5-Bromopyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is larger and more polarizable than other halogens, which can affect the compound’s chemical and biological properties.
Propriétés
Numéro CAS |
835629-71-5 |
|---|---|
Formule moléculaire |
C12H11BrN4S |
Poids moléculaire |
323.21 g/mol |
Nom IUPAC |
1-(5-bromopyridin-2-yl)-3-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H11BrN4S/c13-9-4-5-11(15-7-9)17-12(18)16-8-10-3-1-2-6-14-10/h1-7H,8H2,(H2,15,16,17,18) |
Clé InChI |
DMFZMMWJZJLMMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC(=S)NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




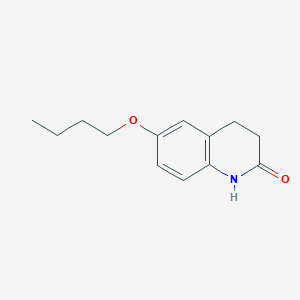
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)

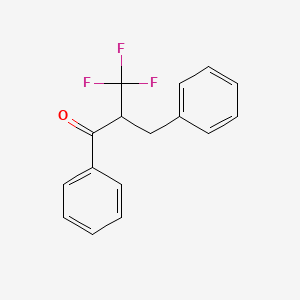

![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
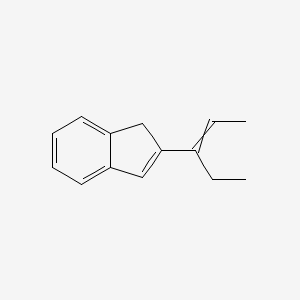
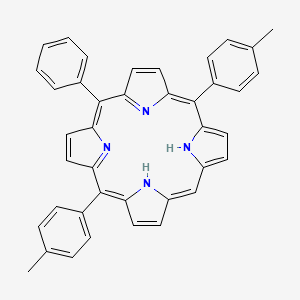

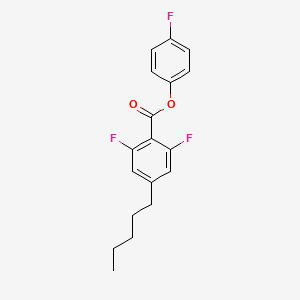
![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
